![molecular formula C15H19N3O2S B5660928 3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and related compounds typically involves strategies such as the aza-Wittig reaction, which has been effectively used in the construction of these heterocyclic compounds. For instance, 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized in yields of 71–87% through a consecutive method that incorporates the aza-Wittig reaction of iminophosphorane with aromatic isocyanate, followed by a reaction with various amines, phenols, or alcohols (Chen, Nie, & Ding, 2009). This method demonstrates the efficient and versatile approach to synthesizing these compounds, highlighting their potential for further functionalization and study.
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including 3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core. The structure of these compounds has been further elucidated through X-ray crystallography, providing insight into their three-dimensional arrangement and potential interaction sites for biological activity. For example, the structure of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones was confirmed via X-ray analysis, showcasing the precision of molecular design achievable with these compounds (Liu, He, & Ding, 2007).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones involves various reactions including electrophilic substitution, which allows for the functionalization and diversification of the core structure. For instance, electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups have been studied, revealing the conditions under which substitution reactions occur and the types of derivatives that can be formed, thereby providing a pathway for the modification of the molecular structure to suit different applications (Zh. et al., 2013).
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-11-8-12-14(21-11)16-10-18(15(12)20)9-13(19)17-6-4-2-3-5-7-17/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLBJBOTQJHXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN(C2=O)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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